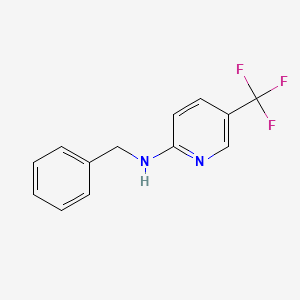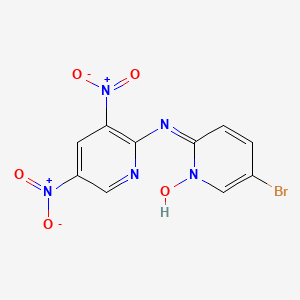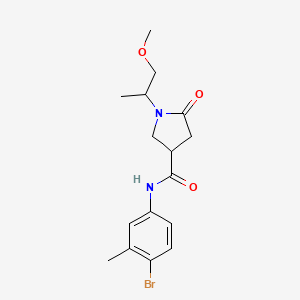
N-1-adamantyl-5-hydroxynicotinamide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-5-hydroxynicotinamide hydrate, also known as ADHX, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. ADHX is a member of the nicotinamide family of compounds, which have been extensively studied for their role in cellular metabolism and signaling pathways. In
Mécanisme D'action
N-1-adamantyl-5-hydroxynicotinamide hydrate exerts its effects through multiple mechanisms of action. One of the primary mechanisms is the activation of the NAD+ pathway, which plays a crucial role in cellular metabolism and energy production. This compound also modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the regulation of cellular metabolism, the modulation of signaling pathways, and the regulation of gene expression. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-1-adamantyl-5-hydroxynicotinamide hydrate is its relatively simple synthesis method, which makes it readily available for laboratory experiments. This compound is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, one of the limitations of this compound is its relatively low solubility, which may limit its use in certain experimental settings.
Orientations Futures
For N-1-adamantyl-5-hydroxynicotinamide hydrate research include the development of more potent and selective analogs, the exploration of its role in other diseases, and the development of novel drug delivery systems.
Méthodes De Synthèse
N-1-adamantyl-5-hydroxynicotinamide hydrate can be synthesized using a multistep reaction starting from commercially available 1-adamantylamine. The first step involves the formation of the amide bond between 1-adamantylamine and nicotinic acid. The resulting intermediate is then subjected to a series of reactions involving reduction, oxidation, and hydrolysis to yield the final product, this compound.
Applications De Recherche Scientifique
N-1-adamantyl-5-hydroxynicotinamide hydrate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(1-adamantyl)-5-hydroxypyridine-3-carboxamide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.H2O/c19-14-4-13(8-17-9-14)15(20)18-16-5-10-1-11(6-16)3-12(2-10)7-16;/h4,8-12,19H,1-3,5-7H2,(H,18,20);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUFEFYQJNAUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CN=C4)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)

![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345320.png)
![methyl 7-(2,3-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5345329.png)
![1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5345330.png)
![2-(isopropylthio)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5345333.png)

![2-[(3-methylbenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5345351.png)
![5-[(3-methoxyphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5345357.png)
![2-methyl-4-{4-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5345361.png)
![N-[4-({[(2-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5345362.png)

![N,N-dimethyl-N'-(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)ethane-1,2-diamine](/img/structure/B5345395.png)
